N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of chlorophenyl, nitrophenyl, and furan carboxamide groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using chlorobenzene and a suitable base.
Formation of Furan Carboxamide:
Coupling Reactions: The final step involves coupling the benzotriazole core with the furan carboxamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzotriazole derivatives
Scientific Research Applications
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-1-NAPHTHAMIDE
- 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE
Uniqueness
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE is unique due to the presence of both chlorophenyl and nitrophenyl groups, which contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H14ClN5O4 |
---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H14ClN5O4/c24-15-4-2-5-17(12-15)28-26-19-8-7-16(13-20(19)27-28)25-23(30)22-10-9-21(33-22)14-3-1-6-18(11-14)29(31)32/h1-13H,(H,25,30) |
InChI Key |
FGYANRCMNFPLJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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